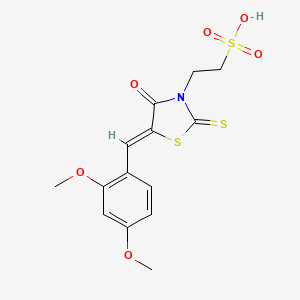

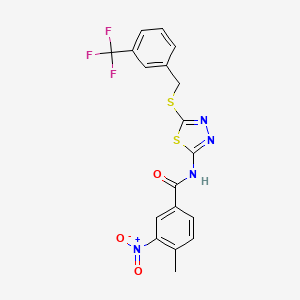

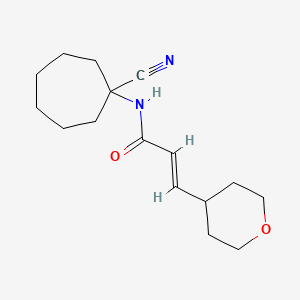

![molecular formula C20H22N6O2 B2931641 N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide CAS No. 2034208-94-9](/img/structure/B2931641.png)

N-[1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

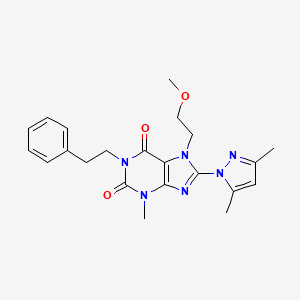

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . Without specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex . The presence of multiple rings (cyclopropyl, pyrazole, piperidine, and oxazole) suggests that it could have interesting three-dimensional structure.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used . The presence of several different functional groups means that it could potentially participate in a wide variety of reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of a carboxamide group could make it polar and capable of forming hydrogen bonds.Scientific Research Applications

Mycobacterium Tuberculosis GyrB Inhibitors

Research on thiazole-aminopiperidine hybrid analogues, similar in structure to the compound of interest, has shown promising results as inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds exhibit potent antitubercular activity and low cytotoxicity, making them potential candidates for tuberculosis treatment (Jeankumar et al., 2013).

Pyrazole Derivatives as Cannabinoid Receptor Antagonists

Pyrazole derivatives, structurally related to the query compound, have been extensively studied for their role as cannabinoid receptor antagonists. These compounds provide a foundation for the development of therapeutics aimed at modulating cannabinoid receptor activity, potentially useful in treating disorders associated with cannabinoid receptor dysregulation (Lan et al., 1999).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives, similar to the compound , have demonstrated significant anticancer and anti-5-lipoxygenase activities. These findings suggest potential applications in developing new therapeutic agents for cancer treatment and inflammation control (Rahmouni et al., 2016).

Inhibitors of DNA Gyrase for Tuberculosis Treatment

Benzofuran and benzo[d]isothiazole derivatives, bearing similarity in functional activity to the compound of interest, have been identified as potent inhibitors of Mycobacterium tuberculosis DNA Gyrase B. These compounds offer a new avenue for tuberculosis therapy, with one specific derivative showing significant inhibitory activity and a favorable safety profile (Reddy et al., 2014).

Antifungal Activities

Pyrazole derivatives have also been explored for their antifungal activities against various phytopathogens, indicating their potential as agrochemical agents to protect crops from fungal diseases. This application showcases the versatility of pyrazole compounds in both medicinal and agricultural fields (Vicentini et al., 2007).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c27-20(17-10-18(28-25-17)14-2-1-7-21-12-14)22-15-5-8-26(9-6-15)19-11-16(23-24-19)13-3-4-13/h1-2,7,10-13,15H,3-6,8-9H2,(H,22,27)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFOERVDTHOTRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-methoxyphenoxy)butyl]-1H-benzimidazole](/img/structure/B2931559.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2931561.png)

![N-(2,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2931565.png)

![11-(2-Methoxyethyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2931572.png)

![2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2931573.png)

![Methyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2931579.png)

![N-(3-chloro-4-fluorobenzyl)-4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzamide](/img/structure/B2931580.png)